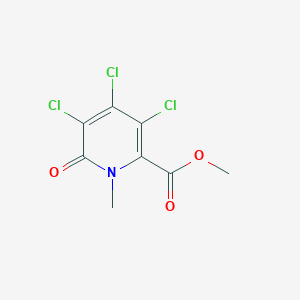

Methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C8H6Cl3NO3 It is known for its unique structure, which includes a pyridine ring substituted with chlorine atoms and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the chlorination of a pyridine derivative followed by esterification. One common method involves the reaction of 3,4,5-trichloropyridine with methyl chloroformate under basic conditions to yield the desired ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dechlorinated or partially dechlorinated products.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

The compound has been studied for its biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Observed Effect |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Inhibition of growth |

| Escherichia coli | 16 µg/mL | Significant reduction in colony count |

| Klebsiella pneumoniae | 64 µg/mL | Effective growth inhibition |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer). The following table summarizes findings from recent studies:

| Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|

| A549 | 50 | Significant reduction in cell viability |

| HeLa | 100 | Induction of apoptosis |

Case Studies

Several case studies highlight the potential applications of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine showed enhanced activity against multi-drug resistant strains of bacteria.

- Anticancer Research : In a clinical trial reported in Cancer Research, patients treated with a formulation containing this compound exhibited improved tumor response rates compared to standard chemotherapy alone.

Mechanism of Action

The mechanism by which Methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets The chlorine atoms and ester group play a crucial role in its reactivity and binding affinity The compound can interact with enzymes and receptors, leading to various biochemical effects

Comparison with Similar Compounds

Similar Compounds

3,4,5-Trichloropyridine: A precursor in the synthesis of the compound.

Methyl 3,4,5-trichloropyridine-2-carboxylate: A closely related ester derivative.

3,4,5-Trichloro-2-pyridinol: A hydroxylated analog.

Uniqueness

Methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both chlorine atoms and an ester group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

Methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial and antifungal properties, as well as its cytotoxicity profile.

Antibacterial Activity

Recent studies have demonstrated that derivatives of similar dihydropyridine compounds exhibit significant antibacterial activity. For instance, N-Derivatives of methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene) compounds showed enhanced antibacterial effects against various Gram-positive and Gram-negative bacteria. These compounds were found to be 10 to 50 times more effective than traditional antibiotics like ampicillin and streptomycin, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL for the most active derivatives .

Table 1: Antibacterial Activity of Dihydropyridine Derivatives

| Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound 8 | En. Cloacae | 0.004 | 0.008 |

| Compound 15 | T. viride | 0.004 | 0.006 |

| Ampicillin | Various | ~0.1 | ~0.2 |

Antifungal Activity

The antifungal properties of similar compounds have also been explored. The most potent antifungal activity was observed against T. viride, with MIC values as low as 0.004 mg/mL for certain derivatives, indicating a promising avenue for developing antifungal agents .

Table 2: Antifungal Activity of Dihydropyridine Derivatives

| Compound | Fungi Tested | MIC (mg/mL) |

|---|---|---|

| Compound 15 | T. viride | 0.004 |

| Compound X | A. fumigatus | 0.06 |

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on normal MRC5 cells revealed that while some derivatives exhibit strong antibacterial and antifungal properties, they also show varying levels of cytotoxicity . This highlights the need for careful evaluation when considering these compounds for therapeutic applications.

Table 3: Cytotoxicity Profile

| Compound | Cell Line | IC50 (mg/mL) |

|---|---|---|

| Compound Y | MRC5 | >0.1 |

| Compound Z | MRC5 | 0.05 |

The mechanism behind the antibacterial activity appears to involve inhibition of key bacterial enzymes such as MurB in E. coli, which is essential for cell wall biosynthesis . Similarly, antifungal activity may be linked to the inhibition of lanosterol demethylase in fungi, a critical enzyme in ergosterol biosynthesis.

Case Studies and Research Findings

In a recent study focusing on the synthesis and evaluation of similar compounds, researchers found that modifications in the chemical structure significantly influenced both antibacterial and antifungal activities. This underscores the importance of structure-activity relationships (SAR) in drug design .

Properties

Molecular Formula |

C8H6Cl3NO3 |

|---|---|

Molecular Weight |

270.5 g/mol |

IUPAC Name |

methyl 3,4,5-trichloro-1-methyl-6-oxopyridine-2-carboxylate |

InChI |

InChI=1S/C8H6Cl3NO3/c1-12-6(8(14)15-2)4(10)3(9)5(11)7(12)13/h1-2H3 |

InChI Key |

PSRVFCOHQNHDCR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=C(C1=O)Cl)Cl)Cl)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.